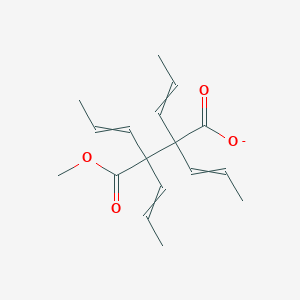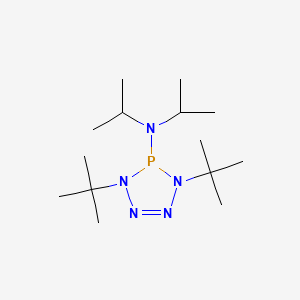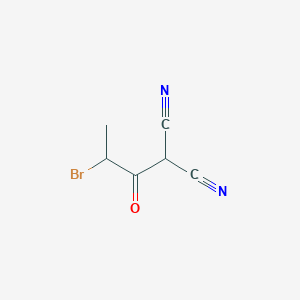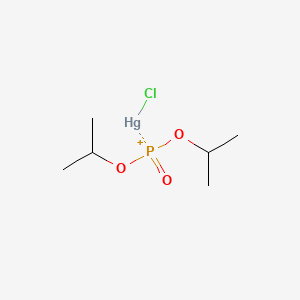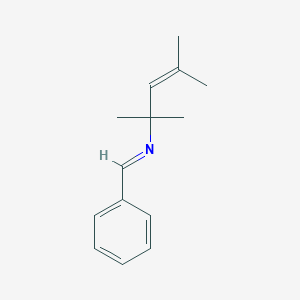
(E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanimine is an organic compound characterized by its unique structure, which includes a phenylmethanimine group and a dimethylpent-3-en-2-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanimine typically involves the reaction of an appropriate aldehyde with an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the imine bond. Common solvents used in this synthesis include ethanol or methanol, and the reaction is usually performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or other nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanimine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanimine exerts its effects involves its interaction with specific molecular targets. The imine group can participate in nucleophilic addition reactions, and the compound’s structure allows it to interact with various enzymes and receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanamine
- (E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanol
Uniqueness
(E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanimine is unique due to its specific imine group and the presence of the dimethylpent-3-en-2-yl substituent
Propiedades
Número CAS |
64760-60-7 |
|---|---|
Fórmula molecular |
C14H19N |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
N-(2,4-dimethylpent-3-en-2-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C14H19N/c1-12(2)10-14(3,4)15-11-13-8-6-5-7-9-13/h5-11H,1-4H3 |
Clave InChI |
RQYICISJGKWEOE-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(C)(C)N=CC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)
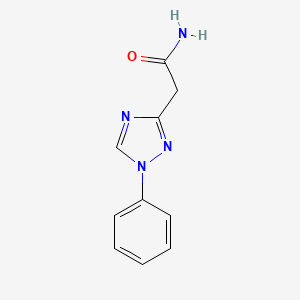
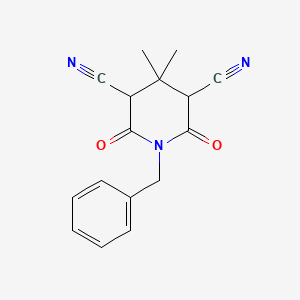
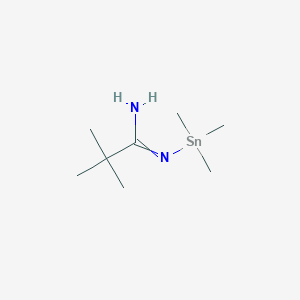
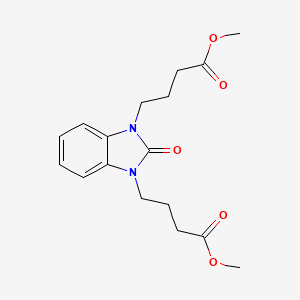

![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
